molecular formula C24H28N6O3 B2506451 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide CAS No. 902932-21-2

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide

Cat. No. B2506451
CAS RN: 902932-21-2
M. Wt: 448.527
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a quinazoline ring. Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their versatile biological activities . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring could be formed via a cyclization reaction, while the quinazoline ring could be formed via a condensation reaction . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and quinazoline rings would likely make the molecule planar or nearly planar. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel compounds often focus on their antibacterial properties. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives containing this compound. These derivatives were characterized using techniques like melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among these compounds, compound 2e exhibited excellent antibacterial activity, comparable to the first-line agent ampicillin. It showed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .

Antiviral Potential

While the specific antiviral activity of this compound hasn’t been directly studied, related derivatives like [1,2,4]triazolo [4,3-a]quinoxaline have been investigated. These derivatives were tested against Herpes simplex virus using an improved plaque-reduction assay . Further research could explore the antiviral potential of our compound.

Anti-Infective Agents

Nitrogen-containing heterocycles play a crucial role in developing anti-infective agents. Investigating the mode of action against specific pathogens, such as Trypanosoma cruzi, could provide valuable insights . Additionally, cytotoxicity evaluation is essential to assess safety.

Cancer Research

The compound’s structure suggests potential applications in cancer research. Researchers have synthesized related 1,2,4-triazole derivatives and found proper selectivity against cancer cell lines . Further studies could explore its mechanism of action and potential as an anticancer agent.

Synthetic Chemistry

Efficient synthetic routes are essential for large-scale production. Researchers have developed a gram-scale synthesis of 1,2,4-triazole-derived building blocks, including our compound. These building blocks can be used for further functionalization and drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were toxic, it could pose a risk to health. If it were flammable, it could pose a fire risk. The exact safety and hazards would need to be determined through testing .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. For example, if it were found to have biological activity, it could be developed into a drug .

properties

IUPAC Name

3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-17(2)33-15-7-14-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-16-18-8-5-6-13-25-18/h3-6,8-10,13,17H,7,11-12,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHNQMUINZCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide

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